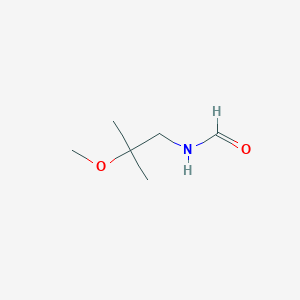
2-(2-(Methylsulfonyl)phenyl)acetic acid
Overview
Description
“2-(2-(Methylsulfonyl)phenyl)acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used in the production of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. The compound is synthesized and stored at a temperature of +4C . It is a white to yellow solid . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H10O4S . The InChI code for the compound is 1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.24 and is a white to yellow solid . More details about the physical and chemical properties can be found in the relevant papers .Scientific Research Applications
2-(2-(Methylsulfonyl)phenyl)acetic acid has been used in a variety of scientific research applications. In the lab, it has been used to study the role of COX-2 in inflammation and pain. It has also been used to develop novel therapeutics, as well as to investigate the molecular mechanisms underlying various diseases, such as cancer and Alzheimer's disease. In addition, this compound has been used in clinical trials as a potential treatment for various conditions, including arthritis, cancer, and Alzheimer's disease.
Mechanism of Action
Target of Action
The primary target of 2-(2-(Methylsulfonyl)phenyl)acetic acid is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The affected pathway is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction in inflammation and pain .
Advantages and Limitations for Lab Experiments
2-(2-(Methylsulfonyl)phenyl)acetic acid has several advantages for lab experiments. It is a powerful inhibitor of COX-2 and has been shown to reduce inflammation and pain. In addition, it has been used to study the molecular mechanisms underlying various diseases, such as cancer and Alzheimer's disease. However, this compound has some limitations for lab experiments. It is not as potent as other COX-2 inhibitors, and it can be toxic at high concentrations.
Future Directions
There are several potential future directions for research on 2-(2-(Methylsulfonyl)phenyl)acetic acid. One possibility is to investigate the effects of this compound on other diseases, such as diabetes and cardiovascular disease. Another possibility is to investigate the effects of this compound on the immune system. Additionally, further research could be conducted to develop new formulations of this compound that are more potent and less toxic. Finally, research could be conducted to investigate the potential of this compound as a therapeutic agent in clinical trials.
Synthesis Methods
2-(2-(Methylsulfonyl)phenyl)acetic acid can be synthesized through a variety of methods, including organic synthesis, condensation reactions, and chemical reactions. In organic synthesis, this compound is synthesized by reacting 2-(2-methylsulfonyl)phenol with acetic anhydride. In condensation reactions, this compound is synthesized by reacting 2-(2-methylsulfonyl)phenol with acetic acid. In chemical reactions, this compound is synthesized by reacting 2-(2-methylsulfonyl)phenol with acetic acid and a base, such as sodium hydroxide.
Safety and Hazards
While specific safety and hazards information for “2-(2-(Methylsulfonyl)phenyl)acetic acid” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-(2-methylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYARTYRXSPXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546795 | |
| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142336-20-7 | |
| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methanesulfonylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)







